2-Adamantylmethanamine
Overview
Description
2-Adamantylmethanamine is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an amine group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The adamantane structure imparts significant stability and lipophilicity to the compound, enhancing its utility in various fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as amantadine, primarily interact with the n-methyl-d-aspartate (nmda) receptors in the central nervous system . The role of these receptors is crucial in regulating synaptic plasticity and memory function.
Mode of Action
The exact mode of action of 2-Adamantylmethanamine is not fully understood. It is suggested that it might interact with its targets in a way similar to other adamantane derivatives. For instance, Amantadine, an adamantane derivative, is known to block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
For example, they can affect dopamine neurotransmission , which plays a significant role in reward, motivation, memory, and motor control.
Pharmacokinetics
The reduction of unsaturated nitriles containing the 2-adamantyl fragment has been studied, and it was found that the double bond and nitrile group were simultaneously reduced .
Result of Action
The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process, and the 80–90% yield of the corresponding products is achieved only when the temperature is raised to 65 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantylmethanamine typically involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment. This reduction can be achieved using lithium aluminum hydride or a nickel-aluminum alloy. The reaction conditions often require elevated temperatures (around 65°C) and an excess of the reducing agent to achieve high yields (80-90%) of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Adamantylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or isocyanates are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitrosoadamantane, nitroadamantane.
Reduction: Secondary or tertiary adamantylamines.
Substitution: Adamantylamides, adamantylureas.
Scientific Research Applications
2-Adamantylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antiviral, analgesic, and antidiabetic activities.
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used primarily for its antiviral properties.
Memantine: As mentioned, used in the treatment of Alzheimer’s disease.
Uniqueness of 2-Adamantylmethanamine: this compound stands out due to its versatile reactivity and the stability imparted by the adamantane structure. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-adamantylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZRVWVFJSCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307623 | |
Record name | 2-adamantylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42067-67-4 | |
Record name | NSC193494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-adamantylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (adamantan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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